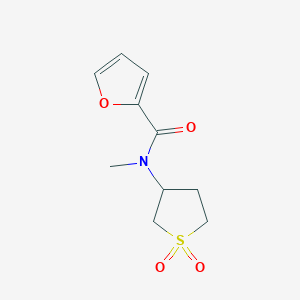

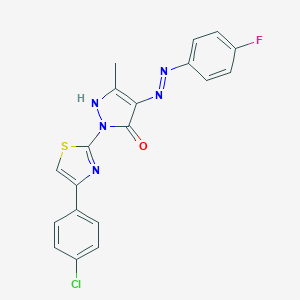

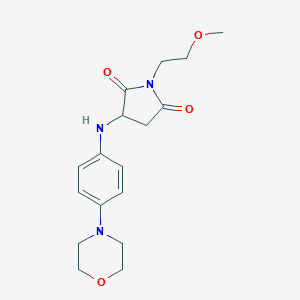

![molecular formula C17H14N8O3 B362436 5-methyl-7-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 367907-12-8](/img/structure/B362436.png)

5-methyl-7-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazolo[1,5-a]pyrimidine is an important and versatile scaffold in drug design and discovery . It is a polycyclic aromatic compound containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Synthesis Analysis

The synthesis of similar compounds often involves the use of nanocatalysts . For example, magnesium oxide nanoparticles have been used in the synthesis of bioactive compounds such as imidazolidine- and tetrahydropyrimidine-2-thione derivatives, chromeno[4,3-b]chromen-6-one derivatives, and spiro[indoline-3,4’-[1,3]dithiine] derivatives .

Applications De Recherche Scientifique

Synthetic Pathways and Chemical Properties

Research into the synthetic pathways and chemical properties of heterocyclic compounds, such as pyrimidines, pyrazolo[1,5-a]pyrimidines, and other related structures, reveals a rich field of study. These compounds often serve as key intermediates for the synthesis of various bioactive molecules and pharmaceuticals. For instance, studies highlight the fascinating variability in the chemistry and properties of compounds containing pyrimidine rings, emphasizing their applications in medicinal chemistry due to broad biological activities (Boča, Jameson, & Linert, 2011). Similarly, research on pyrimido[4,5-b]quinolines, a closely related heterocyclic system, discusses their synthesis from barbituric acid derivatives, showcasing the diverse synthetic routes and potential for generating biologically active compounds (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).

Pharmacological Activities

Heterocyclic compounds featuring pyrimidine and tetrazolo[1,5-a]pyrimidine frameworks are extensively studied for their pharmacological potentials. Pyrimidine derivatives, in particular, have been identified as possessing a wide range of pharmacological activities, including antiviral, antimicrobial, and anti-inflammatory effects. For instance, the review of pyrimidine derivatives as pharmacologically active compounds discusses their application in medical practice across various therapeutic categories, highlighting the versatility of the pyrimidine core in drug development (Chiriapkin, 2022). This suggests that compounds similar to "5-methyl-7-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide" could potentially be explored for their bioactivity, given the pharmacological relevance of their core structures.

Potential Applications

The literature also touches upon the application of heterocyclic compounds in the development of optoelectronic materials, highlighting the use of quinazolines and pyrimidines in the fabrication of materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. This review underscores the importance of incorporating heterocyclic motifs, like pyrimidine, into π-extended conjugated systems for creating novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018). This suggests avenues for exploring the utility of "this compound" and related compounds in materials science and engineering.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-methyl-7-(3-nitrophenyl)-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N8O3/c1-10-14(16(26)20-12-5-3-7-18-9-12)15(24-17(19-10)21-22-23-24)11-4-2-6-13(8-11)25(27)28/h2-9,15H,1H3,(H,20,26)(H,19,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNSPKSEXFXHFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

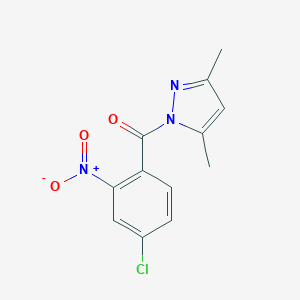

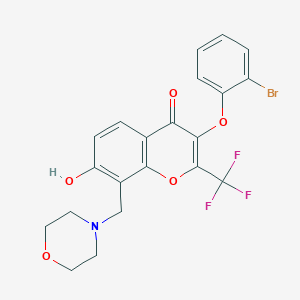

![2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B362369.png)

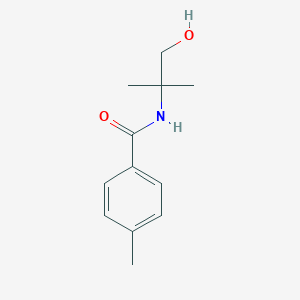

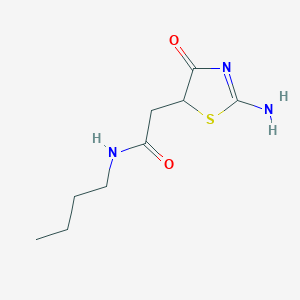

![N-hexyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B362375.png)

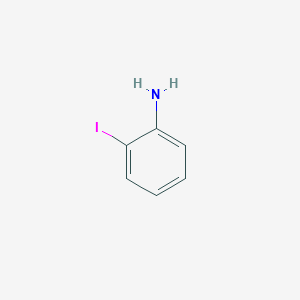

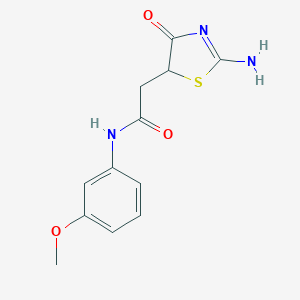

![Ethyl 2-{[(4-methoxyanilino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B362376.png)

![3-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B362394.png)

![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B362395.png)